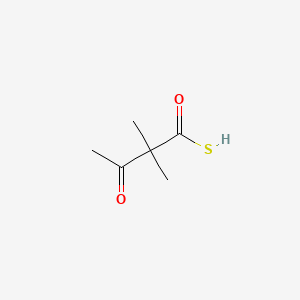

2,2-dimethyl-3-oxobutanethioic S-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxobutanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXIFPICNYSQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721573 | |

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135937-96-1 | |

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines plausible synthetic routes for the preparation of 2,2-dimethyl-3-oxobutanethioic S-acid, a compound of interest for applications in medicinal chemistry and drug development. Due to the absence of direct literature precedents for its synthesis, this document provides two robust, proposed methodologies based on well-established chemical transformations. The protocols are detailed to assist researchers in the practical synthesis of this target molecule. This guide includes key physicochemical data of the starting material, detailed experimental procedures, and logical workflow diagrams to facilitate a comprehensive understanding of the synthetic pathways.

Introduction

Thioic S-acids are a class of organosulfur compounds that serve as valuable intermediates in organic synthesis. Their unique reactivity makes them useful precursors for the synthesis of thioesters, amides, and other sulfur-containing molecules. The target molecule, this compound, incorporates both a β-keto group and a thioic S-acid functionality, making it a potentially versatile building block in the development of novel therapeutic agents. This guide details two proposed synthetic strategies for its preparation from the commercially available 2,2-dimethyl-3-oxobutanoic acid.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of 2,2-dimethyl-3-oxobutanoic acid are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-3-oxobutanoic acid | [1] |

| CAS Number | 98485-46-2 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| SMILES | CC(=O)C(C)(C)C(=O)O | [1] |

| InChIKey | CBZZWRQRPKSEQI-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound.

-

Route 1: A two-step process involving the conversion of 2,2-dimethyl-3-oxobutanoic acid to its corresponding acid chloride, followed by reaction with a hydrosulfide salt.

-

Route 2: A one-pot direct thionation of 2,2-dimethyl-3-oxobutanoic acid using Lawesson's reagent.

The following sections provide detailed experimental protocols for each proposed route.

This route offers a classical and generally high-yielding approach to thioic S-acids.

Logical Workflow for Route 1

References

Spectroscopic Analysis of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the limited availability of direct experimental data for this specific thioacid, this document presents a detailed analysis based on the known spectroscopic properties of its carboxylic acid analog, 2,2-dimethyl-3-oxobutanoic acid, and the established principles of spectroscopic shifts upon substitution of oxygen with sulfur. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for synthesis and spectroscopic analysis, alongside a comparative data presentation.

Introduction

This compound is an organosulfur compound of interest for its potential applications in organic synthesis and medicinal chemistry. Thioacids and their derivatives are known to exhibit unique reactivity and biological activity compared to their carboxylic acid counterparts. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the elucidation of reaction mechanisms.

This document serves as a practical guide to the spectroscopic analysis of this compound. In the absence of direct spectral data for the thioacid, we provide a robust predictive analysis based on the data of 2,2-dimethyl-3-oxobutanoic acid and the known spectroscopic effects of sulfur substitution.

Comparative Spectroscopic Analysis: Thioacid vs. Carboxylic Acid

The replacement of the hydroxyl group in a carboxylic acid with a thiol group to form a thioacid leads to predictable changes in its spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The most notable difference is the shift of the carbonyl (C=O) stretching frequency to a lower wavenumber in the thioacid (around 1700-1720 cm⁻¹) compared to the carboxylic acid (around 1700-1760 cm⁻¹). Additionally, the broad O-H stretching band (2500-3300 cm⁻¹) of the carboxylic acid is replaced by a weaker and sharper S-H stretching band (2500-2600 cm⁻¹) in the thioacid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the thioacid (R-CO-SH) is expected to appear at a different chemical shift compared to the carboxylic acid proton (R-CO-OH), which typically resonates at a very downfield position (10-13 ppm). The thiol proton is generally observed in the range of 3-5 ppm. In ¹³C NMR, the carbonyl carbon of the thioacid is expected to be more deshielded (shifted downfield) compared to the carboxylic acid.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the thioacid will be higher by approximately 16 atomic mass units (the difference in mass between a sulfur and an oxygen atom) compared to the carboxylic acid. The fragmentation patterns will also differ, reflecting the relative strengths of the C-S and C-O bonds.

Spectroscopic Data for 2,2-dimethyl-3-oxobutanoic Acid (Analog)

| Spectroscopic Technique | Observed/Predicted Data for 2,2-dimethyl-3-oxobutanoic Acid |

| Infrared (IR) Spectroscopy | C=O stretch: ~1715 cm⁻¹ (ketone), ~1740 cm⁻¹ (acid); O-H stretch: 2500-3300 cm⁻¹ (broad) |

| ¹H NMR Spectroscopy | Predicted δ (ppm): 1.4 (s, 6H, C(CH₃)₂), 2.2 (s, 3H, COCH₃), 10-12 (br s, 1H, COOH) |

| ¹³C NMR Spectroscopy | Predicted δ (ppm): 25 (C(CH₃)₂), 27 (COCH₃), 55 (C(CH₃)₂), 175 (COOH), 208 (C=O) |

| Mass Spectrometry (MS) | Molecular Weight: 130.14 g/mol ; Key fragments: m/z 87 (M-COCH₃), 43 (COCH₃) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a general method for the conversion of a carboxylic acid to a thioacid using Lawesson's reagent.

Materials:

-

2,2-dimethyl-3-oxobutanoic acid

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2,2-dimethyl-3-oxobutanoic acid (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioacid.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

-

Prepare a dilute solution of the purified thioacid in a suitable solvent (e.g., chloroform or carbon tetrachloride).

-

Alternatively, a thin film can be prepared by depositing a drop of a concentrated solution onto a salt plate (NaCl or KBr) and allowing the solvent to evaporate.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic S-H and C=O stretching frequencies.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the purified thioacid in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

For ¹H NMR, record the chemical shifts, integration, and multiplicity of all signals.

-

For ¹³C NMR, record the chemical shifts of all carbon atoms.

4.2.3. Mass Spectrometry (MS)

-

Prepare a dilute solution of the purified thioacid in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to support the structural elucidation.

Workflow Diagrams

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Caption: Spectroscopic Comparison: Acid vs. Thioacid.

An In-depth Technical Guide to the NMR Analysis of 2,2-dimethyl-3-oxobutanethioic S-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the absence of specific published experimental data for this compound, this guide is based on established principles of NMR spectroscopy and predicted data derived from its chemical structure and analogous compounds. It is intended to serve as a practical resource for the characterization and analysis of this and similar molecules.

Molecular Structure and Predicted NMR Data

The structure of this compound dictates a specific NMR fingerprint. The molecule contains a quaternary carbon, two equivalent geminal methyl groups, an acetyl methyl group, and a thioacid proton. This leads to a relatively simple yet informative set of signals in both ¹H and ¹³C NMR spectra.

Diagram of the molecular structure of this compound.

Mass Spectrometry of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a predictive analysis based on established fragmentation patterns of analogous structures, including β-keto acids and thioacids. The guide outlines a hypothesized fragmentation pathway, a summary of predicted quantitative data, and a generalized experimental protocol for its analysis. This document is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar molecules.

Introduction

This compound is a β-keto thioacid. The presence of a reactive thioacid moiety and a keto functional group makes it an interesting candidate for various applications, including as a potential building block in organic synthesis and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex matrices.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, driven by the presence of the carbonyl group, the thioacid group, and the quaternary carbon. The molecular ion ([M]⁺˙) is expected to be of low abundance due to the molecule's instability.

Primary fragmentation routes are likely to include:

-

α-Cleavage: Fission of the bond adjacent to the carbonyl group, leading to the loss of an acetyl radical or a carboxysulfenyl radical.

-

McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the thioacid proton could occur.

-

Loss of Small Neutral Molecules: Elimination of molecules such as CO, H₂S, or COS.

A diagram illustrating the predicted fragmentation pathways is presented below.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and the proposed identities of the major ions in the electron ionization mass spectrum of this compound. The relative abundance is a prediction and would need to be confirmed by experimental data.

| m/z | Proposed Ion Formula | Proposed Structure/Fragment | Predicted Relative Abundance |

| 146 | [C₆H₁₀O₂S]⁺˙ | Molecular Ion | Low |

| 119 | [C₄H₇O₂S]⁺ | [M - C₂H₃O]⁺ | Medium |

| 83 | [C₅H₇O]⁺ | [M - COSH]⁺ | High |

| 71 | [C₄H₇O]⁺ | [C₅H₇O - CH₂]⁺ | Medium |

| 43 | [C₂H₃O]⁺ | Acetyl Cation | High (Base Peak) |

Experimental Protocol

This section outlines a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation and Derivatization

Due to the polarity and potential thermal lability of the thioacid, derivatization is recommended to improve chromatographic performance and obtain sharper peaks. A common approach for carboxylic and thioacids is silylation.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Add 100 µL of pyridine to dissolve the sample.

-

Add 200 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before analysis.

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection: 1 µL, Splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

The workflow for this experimental protocol is depicted in the diagram below.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The hypothesized fragmentation pathway and predicted mass spectral data serve as a valuable starting point for the identification and structural elucidation of this compound. The provided experimental protocol offers a robust method for its analysis by GC-MS. It is imperative that future work focuses on acquiring experimental data to validate and refine the predictions made in this guide.

An In-depth Technical Guide on the Stability and Decomposition of 2,2-dimethyl-3-oxobutanethioic S-acid

This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of 2,2-dimethyl-3-oxobutanethioic S-acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is an organosulfur compound that is the sulfur analog of 2,2-dimethyl-3-oxobutanoic acid. It features a thioic acid functional group (-COSH) and a ketone group in the β-position relative to the thioic acid. This β-keto thioic acid structure is expected to be the primary determinant of its chemical reactivity and stability.

Thioic S-acids are generally more acidic than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa of approximately 3.4, making it about 15 times more acidic than acetic acid (pKa ≈ 4.72).[1][2] Therefore, this compound is predicted to be a stronger acid than 2,2-dimethyl-3-oxobutanoic acid.

Predicted Stability and Decomposition Profile

The stability of this compound is anticipated to be influenced by temperature, pH, and the presence of oxidizing agents. The primary decomposition pathways are expected to be decarboxylation and hydrolysis.

Data Presentation: Predicted Properties and Decomposition Products

| Property/Condition | Predicted Behavior of this compound | Reference Analog: 2,2-dimethyl-3-oxobutanoic acid |

| Thermal Stability | Expected to be lower than simple thioic acids due to the β-keto group, leading to facile decarboxylation upon heating. | The β-keto structure inherently exhibits lower thermal stability compared to simple carboxylic acids. |

| Acidic Hydrolysis | Hydrolysis is expected to yield 2,2-dimethyl-3-oxobutanoic acid and hydrogen sulfide. The rate may vary with acid concentration.[3] | Stable under typical acidic conditions, but hydrolysis of derivatives can occur. |

| Basic Hydrolysis | Expected to readily hydrolyze to the corresponding carboxylate and hydrosulfide anion. | Forms a stable sodium salt. |

| Oxidative Stability | Prone to oxidative dimerization to form a diacyl disulfide, a common reaction for thiols and thioic acids.[4] | Generally stable towards oxidation under normal conditions. |

| Primary Decomposition Product (Thermal) | 3,3-dimethyl-2-butanone (Pinacolone) and Carbonyl Sulfide (COS) via decarboxylation. | 3,3-dimethyl-2-butanone and Carbon Dioxide (CO2) via decarboxylation. |

Key Decomposition Pathways

3.1. Decarboxylation

The most significant decomposition pathway for β-keto acids and their thioic acid analogs is decarboxylation upon heating. This reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[5][6][7] For this compound, this would result in the formation of 3,3-dimethyl-2-butanone and carbonyl sulfide. Theoretical studies on the decarboxylation of the analogous α,α-dimethylacetoacetic acid suggest a cyclic transition state.[8]

3.2. Hydrolysis

In aqueous environments, this compound is susceptible to hydrolysis, which would cleave the carbon-sulfur bond to yield 2,2-dimethyl-3-oxobutanoic acid and hydrogen sulfide. The rate of this reaction is dependent on the pH of the solution.

Experimental Protocols

As no specific experimental data for the target compound is available, this section provides generalized protocols for the synthesis and stability analysis of a thioic S-acid, which could be adapted for this compound.

4.1. General Protocol for the Synthesis of a Thioic S-acid

A common method for the synthesis of thioic S-acids involves the reaction of the corresponding acid chloride with a source of hydrosulfide.[1]

-

Preparation of the Acid Chloride: 2,2-dimethyl-3-oxobutanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) to produce 2,2-dimethyl-3-oxobutanoyl chloride. The reaction is typically run at room temperature or with gentle heating.

-

Thiolysis: The crude acid chloride is then slowly added to a solution of a hydrosulfide salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH), in a suitable solvent like DCM or a biphasic system at low temperature (e.g., 0 °C) to form the thioic S-acid.

-

Workup and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) and the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude thioic S-acid. Purification can be achieved by chromatography or distillation.

4.2. Protocol for Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in various solvents (e.g., water, buffers of different pH, organic solvents) at a known concentration.

-

Stress Conditions: Subject the solutions to different stress conditions, including elevated temperatures (e.g., 40°C, 60°C, 80°C), exposure to light (photostability), and bubbling with air or oxygen (oxidative stability).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution.

-

Quantification: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of the parent compound remaining.

-

Degradant Identification: Characterize any degradation products formed using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the decomposition pathways.

Visualizations

References

- 1. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of 2,2-dimethyl-3-oxobutanethioic S-acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound 2,2-dimethyl-3-oxobutanethioic S-acid is limited. This guide is therefore based on established principles of organic chemistry and data from analogous compounds to provide a robust theoretical and practical framework.

Introduction

This compound is a beta-ketothioic acid. The structure of this molecule, featuring a thio-S-acid functionality beta to a ketone, suggests the presence of two primary acidic protons: the thio-S-acid proton and the alpha-protons on the carbon adjacent to the ketone and thioacid groups. Understanding the acidity and pKa of these protons is crucial for predicting the molecule's behavior in various chemical and biological systems, including its reactivity, solubility, and potential interactions with biological targets.

Estimated Acidity and pKa Values

Due to the lack of direct experimental data for this compound, the pKa values are estimated based on structurally related compounds.

2.1. Thioic S-Acid Proton (-COSH)

The proton of the thioic S-acid group is expected to be significantly more acidic than the corresponding carboxylic acid. This increased acidity is due to the weaker S-H bond compared to an O-H bond and the better ability of the larger sulfur atom to stabilize the resulting negative charge. For comparison, the pKa of a typical carboxylic acid is around 4-5, while the pKa of a simple thioic S-acid is generally in the range of 3-4. The presence of the beta-keto group is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly.

2.2. Alpha-Protons (-C(CH₃)₂-)

In this specific molecule, there are no alpha-protons on the carbon between the two carbonyl-like groups, as it is a quaternary carbon. However, for the parent compound, 3-oxobutanethioic S-acid, the alpha-protons would be significantly acidic due to the resonance stabilization of the resulting enolate anion by both the ketone and the thio-S-acid group. The pKa of alpha-protons in beta-dicarbonyl compounds is typically in the range of 9-13. Thioesters are known to be more effective at stabilizing an adjacent carbanion than esters, suggesting that a beta-ketothioester would have more acidic alpha-protons than a beta-ketoester.[1][2] For example, the pKa of the alpha-protons in a beta-keto ester is around 11.[3]

Table 1: Estimated pKa Values for this compound and Related Compounds

| Compound/Functional Group | Acidic Proton | Estimated pKa | Reference/Basis |

| This compound | Thioic S-acid (-COSH) | 3.0 - 4.0 | Analogy to simple thioic acids and beta-keto acids. |

| 3-Oxobutanoic acid (a beta-keto acid) | Carboxylic acid (-COOH) | 3.58 | [4] |

| Simple Thioic S-acid | Thioic S-acid (-COSH) | ~3-4 | General chemical principles. |

| Beta-keto ester (e.g., ethyl acetoacetate) | Alpha-proton (-CH₂-) | ~11 | [3] |

| Beta-diketone (e.g., acetylacetone) | Alpha-proton (-CH₂-) | ~9 | [3] |

| Simple Thioester | Alpha-proton (-CH₂-) | ~21 | [1] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the acylation of a suitable thiol equivalent with a derivative of 2,2-dimethyl-3-oxobutanoic acid. A common method for the synthesis of thioesters is the reaction of an acyl chloride with a thiol.

Experimental Protocol: Proposed Synthesis

-

Preparation of 2,2-dimethyl-3-oxobutanoyl chloride:

-

Start with 2,2-dimethyl-3-oxobutanoic acid.

-

Treat the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

-

The reaction is typically performed at room temperature or with gentle heating.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

-

-

Formation of the Thioic S-acid:

-

The acyl chloride is then reacted with a source of hydrosulfide, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas bubbled through the reaction mixture.

-

The reaction is typically carried out in an aprotic solvent at low temperature to minimize side reactions.

-

A weak base, such as pyridine or triethylamine, can be added to neutralize the HCl generated during the reaction.

-

Aqueous workup followed by extraction and purification by chromatography would be required to isolate the final product.

-

Experimental Protocol for pKa Determination

The pKa of the thioic S-acid proton can be determined using several standard techniques. Spectrophotometric and potentiometric titrations are the most common and accessible methods.

4.1. Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorption spectrum between the protonated and deprotonated forms of the compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is an issue).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 5).

-

Ensure the ionic strength of all solutions is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

-

-

Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution of the thioic acid.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. The thiocarbonyl group (C=S) typically has a characteristic absorption in the UV region.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

-

4.2. Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Protocol:

-

Preparation:

-

Prepare a solution of the thioic acid of known concentration in a suitable solvent (e.g., deionized water).

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place the thioic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the strong base titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, a plot of the first derivative of the titration curve (ΔpH/ΔV) against the volume of titrant will show a maximum at the equivalence point.

-

Signaling Pathways

There is no information in the scientific literature to suggest that this compound is involved in any specific signaling pathways. As a small, synthetic organic molecule, it would first need to be screened for biological activity to explore any potential interactions with cellular signaling cascades.

Conclusion

While experimental data for this compound is not currently available, a strong theoretical framework can be established based on the known properties of beta-keto acids and thioic S-acids. The thioic S-acid proton is predicted to be the most acidic site with a pKa in the range of 3.0-4.0. The synthesis of this compound is feasible through standard organic chemistry methodologies, and its pKa can be reliably determined using established techniques such as spectrophotometric or potentiometric titration. This guide provides the necessary theoretical background and practical protocols to enable further research into the properties and potential applications of this molecule.

References

The Thiol Tautomer of 2,2-dimethyl-3-oxobutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is limited, this document extrapolates from established principles of keto-enol-thiol tautomerism and the known chemistry of β-thioxo ketones and thiocarboxylic acids. This guide covers the theoretical basis of its tautomerism, proposes synthetic strategies, predicts spectroscopic and physicochemical properties, and discusses its potential applications in drug discovery. All quantitative data presented is based on analogous compounds and should be interpreted as predictive.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the biological activity, pharmacokinetics, and pharmacodynamics of drug molecules.[1][2] The thiol-keto tautomerism of β-oxo thioacids, such as 2,2-dimethyl-3-oxobutanoic acid, represents a fascinating and underexplored area of chemical space. This guide aims to provide a comprehensive theoretical framework for understanding the thiol tautomer of this molecule, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

The tautomeric equilibrium of 2,2-dimethyl-3-oxobutanoic acid involves the interconversion between the keto form (2,2-dimethyl-3-oxobutanoic acid) and its enol and thiol tautomers. The focus of this guide is the thiol tautomer, specifically the (Z)-3-mercapto-2,2-dimethylbut-3-enoic acid.

Tautomeric Equilibrium

The tautomerism of β-dicarbonyl and related compounds is a well-studied phenomenon.[3] In the case of 2,2-dimethyl-3-oxobutanoic acid, the equilibrium involves the keto, enol, and thiol forms. The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.

For β-thioxoketones, an equilibrium exists between the enol-thioketone and the keto-thiol forms.[3] The thiol form is often stabilized by a weak intramolecular hydrogen bond between the thiol proton and the carbonyl oxygen.

Caption: Tautomeric equilibrium of 2,2-dimethyl-3-oxobutanoic acid.

Proposed Synthesis

Direct synthesis of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid has not been reported. However, a plausible synthetic route involves the thionation of the corresponding β-keto ester followed by hydrolysis. Lawesson's reagent is a common thionating agent for converting carbonyls to thiocarbonyls.[4]

Caption: Proposed synthetic workflow for the thiol tautomer.

Experimental Protocol: Thionation of Ethyl 2,2-dimethyl-3-oxobutanoate (Proposed)

-

Reaction Setup: To a solution of ethyl 2,2-dimethyl-3-oxobutanoate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2,2-dimethyl-3-thioxobutanoate.

Experimental Protocol: Hydrolysis of Ethyl 2,2-dimethyl-3-thioxobutanoate (Proposed)

-

Reaction Setup: Dissolve ethyl 2,2-dimethyl-3-thioxobutanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Conditions: Add lithium hydroxide (LiOH, 1.2 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid is unavailable. The following properties are predicted based on data from analogous compounds.

Acidity

Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. The pKa of the thiol tautomer is expected to be lower than that of 2,2-dimethyl-3-oxobutanoic acid.

| Compound | Predicted pKa | Reference Compound | Reference pKa |

| 2,2-dimethyl-3-oxobutanoic acid (keto form) | ~ 4-5 | Acetic Acid | 4.76 |

| (Z)-3-mercapto-2,2-dimethylbut-3-enoic acid | ~ 3-4 | Thioacetic Acid | 3.4 |

Table 1: Predicted pKa values.

Spectroscopic Data

The spectroscopic signatures of the thiol tautomer are expected to be distinct from the keto form.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the thiol tautomer is predicted to show a characteristic signal for the thiol proton (SH). In β-thioxoketones, the SH proton chemical shift is typically observed in the range of 3-5 ppm.[3] The vinylic proton is expected to appear in the downfield region.

| Proton | Predicted Chemical Shift (δ, ppm) |

| -SH | 3.0 - 5.0 |

| =CH- | 5.5 - 6.5 |

| -C(CH₃)₂- | 1.2 - 1.5 |

| Carboxylic acid -OH | 10.0 - 13.0 |

Table 2: Predicted ¹H NMR Chemical Shifts.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should be informative in distinguishing the tautomers. The carbon of the C=S group in the thione form and the olefinic carbons in the thiol form will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C=C (olefinic) | 100 - 140 |

| C-S (olefinic) | 140 - 160 |

| -C(CH₃)₂- | 40 - 50 |

| -C(CH₃)₂ | 20 - 30 |

Table 3: Predicted ¹³C NMR Chemical Shifts.

4.2.3. IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=C (Alkene) | 1620 - 1680 |

| S-H (Thiol) | 2550 - 2600 (weak) |

Table 4: Predicted IR Absorption Frequencies.

Applications in Drug Development

The ability of a molecule to exist in multiple tautomeric forms has significant implications for drug design and development.[1][2] The different tautomers of a drug candidate can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities.

Signaling Pathway Modulation (Hypothetical)

Thiol-containing compounds are known to interact with various biological targets, including enzymes with cysteine residues in their active sites. The thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid could potentially act as a covalent inhibitor or modulator of such enzymes.

Caption: Hypothetical interaction with a target enzyme.

The unique physicochemical properties of the thiol tautomer, such as its increased acidity and lipophilicity compared to the keto form, could lead to improved cell permeability and target engagement.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid. While experimental data on this specific molecule remains to be reported, the principles of tautomerism and the chemistry of related compounds allow for a robust predictive framework. The proposed synthetic routes, predicted spectroscopic and physicochemical properties, and discussion of potential applications in drug discovery offer a valuable starting point for researchers interested in exploring this and similar chemical entities. Further experimental validation of the concepts presented herein is warranted and encouraged.

References

Potential Biological Activity of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available scientific literature detailing the specific biological activity of 2,2-dimethyl-3-oxobutanethioic S-acid. This technical guide, therefore, explores its potential biological activity based on its structural similarity to key intermediates and known inhibitors of fatty acid metabolism. The information presented herein is an extrapolation and should be viewed as a theoretical framework to guide future research.

Introduction: Structural Rationale for Potential Bioactivity

This compound is a thioester derivative with a backbone structurally reminiscent of acetoacetyl-CoA, a critical intermediate in fatty acid metabolism. This structural analogy suggests that the compound could potentially interact with enzymes involved in the biosynthesis and degradation of fatty acids. The presence of the thioester linkage is significant, as this functional group is central to the chemistry of coenzyme A (CoA) and its derivatives, which are substrates for a multitude of enzymes.

The two primary enzyme targets hypothesized for this compound are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) . These enzymes are pivotal in the de novo synthesis of fatty acids, a pathway that is often dysregulated in various diseases, including cancer, metabolic syndrome, and infectious diseases.[1]

Potential Mechanisms of Action: Inhibition of Fatty Acid Synthesis

The de novo fatty acid synthesis pathway is a fundamental metabolic process. Its inhibition has emerged as a promising therapeutic strategy. Small molecules that inhibit key enzymes in this pathway have demonstrated significant anti-proliferative and metabolic effects in preclinical studies.[1][2]

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis.[3] Inhibition of ACC would lead to a depletion of malonyl-CoA, thereby halting fatty acid synthesis.

Fatty Acid Synthase (FASN) Inhibition

FASN is a large, multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Thioester compounds have been shown to inhibit various enzymes, and it is plausible that this compound could act as an inhibitor of one of the catalytic domains of FASN.

Quantitative Data on Structurally Related Inhibitors

While no quantitative data exists for this compound, the following table summarizes the inhibitory concentrations (IC50) of known small molecule inhibitors of ACC and FASN to provide a reference for potential potency.

| Inhibitor | Target Enzyme | Cell Line/System | IC50 Value | Reference |

| TOFA | Acetyl-CoA Carboxylase (ACC) | Neuroblastoma Cells | Not specified | [1] |

| Soraphen A | Acetyl-CoA Carboxylase (ACC) | Neuroblastoma Cells | Not specified | [1] |

| Cerulenin | Fatty Acid Synthase (FASN) | Neuroblastoma Cells | Not specified | [1] |

| Orlistat | Fatty Acid Synthase (FASN) | Neuroblastoma Cells | Not specified | [1] |

| UB006 | Fatty Acid Synthase (FASN) | Neuroblastoma Cells | Not specified | [1] |

| GSK2194069 | Fatty Acid Synthase (FASN) | Purified Human FASN | 0.0604 µM | [4] |

| TVB-3166 | Fatty Acid Synthase (FASN) | Purified Human FASN | 0.0736 µM | [4] |

| Fasnall | Fatty Acid Synthase (FASN) | Purified Human FASN | 3.71 µM | [4] |

| Thioester Compound I | Phospholipase A2 (PLA2) | Bothrops atrox venom | 193.2 µM | [5] |

| Thioester Compound II | Phospholipase A2 (PLA2) | Bothrops atrox venom | 305.4 µM | [5] |

| Thioester Compound III | Phospholipase A2 (PLA2) | Bothrops atrox venom | 132.7 µM | [5] |

Experimental Protocols for Assessing Potential Bioactivity

To investigate the hypothetical biological activity of this compound, the following experimental protocols for ACC and FASN inhibition assays can be adapted.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is based on a non-radioactive spectrophotometric assay.

Principle: The activity of ACC is measured by quantifying the amount of acetyl-CoA consumed. The remaining acetyl-CoA is used in a coupled reaction with citrate synthase, and the release of Coenzyme A is detected by its reaction with dithiobisnitrobenzoic acid (DTNB), which produces a yellow-colored compound that can be measured at 412 nm.

Materials:

-

Permeabilized cells or purified ACC enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

Acetyl-CoA

-

Sodium bicarbonate

-

Magnesium chloride

-

ATP

-

Trifluoroacetic acid (for stopping the reaction)

-

Citrate synthase

-

Oxaloacetate

-

Dithiobisnitrobenzoic acid (DTNB)

-

Bovine serum albumin (BSA)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare an assay mixture containing acetyl-CoA, bicarbonate, magnesium, and ATP in the assay buffer.

-

Add the permeabilized cells or purified ACC enzyme to the assay mixture to initiate the reaction.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

-

At specific time points, remove aliquots of the reaction mixture and stop the reaction by adding trifluoroacetic acid.

-

To determine the amount of remaining acetyl-CoA, add the stopped aliquots to a second reaction mixture containing citrate synthase, oxaloacetate, and DTNB.

-

Monitor the formation of the yellow product by measuring the absorbance at 412 nm using a spectrophotometer.

-

The decrease in the rate of color formation in the presence of the test compound compared to a control (without inhibitor) indicates ACC inhibition.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is based on a spectrophotometric assay that monitors the oxidation of NADPH.

Principle: FASN utilizes NADPH as a reducing agent during fatty acid synthesis. The rate of FASN activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[6]

Materials:

-

Purified FASN enzyme

-

Assay buffer (e.g., 1 M potassium phosphate, pH 7.6)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

In a spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

-

Add the purified FASN enzyme to the mixture.

-

For inhibition studies, pre-incubate the FASN enzyme with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C for slow-binding inhibitors).[6]

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

-

A decrease in the rate of NADPH oxidation in the presence of the test compound compared to a control indicates FASN inhibition.

Visualizing the Potential Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential biological context and experimental design, the following diagrams were generated using Graphviz.

References

- 1. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Fatty Acid Synthesis Aggravates Brain Injury, Reduces Blood-Brain Barrier Integrity and Impairs Neurological Recovery in a Murine Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Methodological & Application

Using Lawesson's reagent for thioacid synthesis from 2,2-dimethyl-3-oxobutanoic acid

Topic: Using Lawesson's Reagent for Thioacid Synthesis from 2,2-dimethyl-3-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacids are versatile intermediates in organic synthesis, finding broad applications in the preparation of thiols, thioesters, and in peptide chemistry.[1] One efficient method for the synthesis of thioacids from their corresponding carboxylic acids is the use of Lawesson's Reagent (LR).[1][2] This commercially available and inexpensive reagent provides a direct, one-step pathway for the conversion of a carboxylic acid's hydroxyl group to a thiol group.[1] These application notes provide a detailed protocol and relevant data for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid from 2,2-dimethyl-3-oxobutanoic acid using Lawesson's Reagent.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to a thioacid using Lawesson's Reagent is believed to proceed through a "Wittig-like" mechanism.[1][2][3] Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide in solution.[3][4][5] This reactive species interacts with the carbonyl group of the carboxylic acid to form a thiaoxaphosphetane intermediate.[3][4] The driving force for the reaction is the formation of a stable phosphorus-oxygen double bond, which leads to the final thioacid product.[4][5]

Experimental Protocols

This section outlines the general procedure for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid. The protocol is adapted from established methods for the conversion of other carboxylic acids to thioacids using Lawesson's Reagent.[1][2]

Materials:

-

2,2-dimethyl-3-oxobutanoic acid

-

Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Microwave reactor (optional)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2,2-dimethyl-3-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.55 eq) to the solution.

-

Reaction Conditions:

-

Microwave Conditions: Heat the reaction mixture in a microwave reactor at 100°C for 10-15 minutes.[2] This method is often preferred for its speed and efficiency.[1]

-

Conventional Heating: Alternatively, the reaction mixture can be refluxed in a suitable solvent like toluene at 130°C.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the desired thioacid.

-

Combine the pure fractions and evaporate the solvent to yield the purified 2,2-dimethyl-3-oxobutanethioic acid.

-

Dry the final product over anhydrous sodium sulfate.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thioacids from carboxylic acids using Lawesson's Reagent. Please note that the specific values for 2,2-dimethyl-3-oxobutanethioic acid may vary and should be determined experimentally.

Table 1: Reaction Conditions and Yields for Thioacid Synthesis

| Carboxylic Acid | Lawesson's Reagent (eq.) | Solvent | Temperature (°C) | Time | Yield (%) |

| Benzoic Acid | 0.55 | DCM | 100 (MW) | 10 min | >95 |

| Adamantane-1-carboxylic acid | 0.55 | DCM | 100 (MW) | 10 min | 92 |

| 4-(Trifluoromethyl)benzoic acid | 0.55 | DCM | 100 (MW) | 10 min | 94 |

| 2,2-dimethyl-3-oxobutanoic acid | 0.55 | DCM | 100 (MW) | 10-15 min | Expected >90 |

Data for benzoic acid, adamantane-1-carboxylic acid, and 4-(trifluoromethyl)benzoic acid are based on published literature.[1][2] The data for 2,2-dimethyl-3-oxobutanoic acid is a projected estimate based on these examples.

Table 2: Spectroscopic Data for a Representative Thioacid (Thiobenzoic Acid)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | δ 4.6-4.8 (s, 1H, S-H) |

| ¹³C NMR | δ 160-180 (C=O) |

| IR (cm⁻¹) | 2540–2570 (S-H stretch), 1660–1685 (C=O stretch) |

Spectroscopic data is based on general values for thioacids.[7][8][9] Specific shifts for 2,2-dimethyl-3-oxobutanethioic acid will need to be determined experimentally.

Visualizations

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed "Wittig-like" mechanism for thioacid synthesis.

Diagram 2: Experimental Workflow

Caption: General workflow for thioacid synthesis.

Safety Precautions

-

Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Microwave reactions should be conducted in sealed vessels designed for this purpose to prevent pressure buildup.

-

Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

Upon completion, any residues containing Lawesson's Reagent can be quenched with an excess of sodium hypochlorite (bleach) to mitigate the odor.[10]

Conclusion

The use of Lawesson's Reagent offers a practical and efficient method for the synthesis of thioacids from carboxylic acids.[1] The protocol is generally high-yielding and can be performed under relatively mild conditions, especially with the use of microwave irradiation.[1][2] While this document provides a general framework for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid, researchers should optimize the reaction conditions and thoroughly characterize the final product using appropriate analytical techniques.

References

- 1. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]

Applications of 2,2-dimethyl-3-oxobutanethioic S-acid in organic synthesis

Application Notes and Protocols: 2,2-Dimethyl-3-oxobutanethioic S-acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic synthesis. As of the date of this document, specific literature precedent for the synthesis and application of this compound is limited. The described methodologies are therefore proposed based on analogous and well-documented chemical transformations.

Introduction

This compound is a specialized β-keto thioacid. The presence of a sterically hindered quaternary center adjacent to the thioacid functionality and a ketone group suggests its potential as a unique building block in organic synthesis. β-Keto thioesters and their corresponding acids are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and heterocyclic compounds. Their enhanced reactivity compared to the corresponding esters makes them potent acylating agents. This document outlines a proposed synthetic route to this compound and explores its potential applications in modern organic synthesis.

Proposed Synthesis of this compound

A plausible and efficient two-step synthesis is proposed, starting from the commercially available 2,2-dimethyl-3-oxobutanoic acid. The synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a reaction with a sulfur nucleophile to yield the target thioic S-acid.

Step 1: Synthesis of 2,2-Dimethyl-3-oxobutanoyl chloride

The initial step is the conversion of 2,2-dimethyl-3-oxobutanoic acid to its acyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] The use of thionyl chloride is often advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

Step 2: Synthesis of this compound

The newly synthesized acyl chloride is then reacted with a source of hydrosulfide to form the thioic S-acid. A common method for the synthesis of thioacids from acyl chlorides involves the reaction with a sulfide salt, such as sodium sulfide (Na₂S) or by bubbling hydrogen sulfide (H₂S) gas through the reaction mixture.[5][6] An alternative high-yielding, two-step, one-pot procedure involves the reaction of the acyl chloride with thioacetic acid to form a mixed thioanhydride, which is then selectively deacetylated.[5]

Experimental Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 2,2-Dimethyl-3-oxobutanoyl chloride

-

Materials:

-

2,2-Dimethyl-3-oxobutanoic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,2-dimethyl-3-oxobutanoic acid.

-

Add anhydrous DCM to dissolve the starting material.

-

Slowly add thionyl chloride to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude 2,2-dimethyl-3-oxobutanoyl chloride is typically used in the next step without further purification.

-

Protocol 3.2: Synthesis of this compound from Acyl Chloride

-

Materials:

-

Crude 2,2-dimethyl-3-oxobutanoyl chloride (1.0 eq)

-

Thioacetic acid (1.1 eq)

-

Propylamine or Butylamine (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the crude 2,2-dimethyl-3-oxobutanoyl chloride in anhydrous THF.

-

Cool the solution to 0 °C and add thioacetic acid dropwise.

-

Stir the reaction mixture at room temperature for 5 minutes to form the mixed thioanhydride.

-

Cool the mixture to 5 °C and slowly add propylamine or butylamine.

-

Continue stirring for 5-10 minutes.

-

Quench the reaction with cold, dilute HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioic S-acid.

-

Purify the product by column chromatography on silica gel if necessary.

-

Quantitative Data Summary (Projected)

The following table summarizes projected reaction parameters and yields based on analogous reactions reported in the literature for the synthesis of acyl chlorides and thioacids.[1][5]

| Step | Reactants | Reagents & Conditions | Solvent | Reaction Time (h) | Projected Yield (%) |

| 1 | 2,2-Dimethyl-3-oxobutanoic acid | Thionyl chloride (1.5 eq), Reflux | DCM | 2-4 | >90 |

| 2 | 2,2-Dimethyl-3-oxobutanoyl chloride, Thioacetic acid | 1. RT, 2. Propylamine (1.2 eq), 5 °C | THF | 0.2 | ~95 |

Applications in Organic Synthesis

This compound, as a sterically hindered β-keto thioacid, is anticipated to be a valuable reagent in several areas of organic synthesis.

5.1. Acylating Agent

Thioacids and their derivatives are potent acylating agents. This compound can be used to introduce the 2,2-dimethyl-3-oxobutanoyl group into various nucleophiles such as amines, alcohols, and carbanions. The steric hindrance around the carbonyl group may offer unique selectivity in certain transformations.

Logical Relationship for Acylation Application

Caption: Use as an acylating agent for various nucleophiles.

5.2. Synthesis of Heterocycles

β-Keto esters and their thioester analogues are well-known precursors for the synthesis of a wide range of heterocyclic compounds.[7][8][9][10][11] The 1,3-dicarbonyl moiety can react with various dinucleophiles to form five-, six-, and seven-membered rings. The presence of the gem-dimethyl group may influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. Potential heterocyclic systems that could be synthesized include:

-

Pyrazoles: By reaction with hydrazine derivatives.

-

Isoxazoles: By reaction with hydroxylamine.

-

Pyrimidines: By reaction with ureas or thioureas.

-

Pyridines: Through Hantzsch-type pyridine synthesis.

Protocol 5.2.1: Proposed Synthesis of a Substituted Pyrazole

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by recrystallization or column chromatography.

-

5.3. Precursor to Sterically Hindered Ketones

β-Keto thioesters can be converted to ketones through various synthetic manipulations.[12][13] The thioester group can be removed under specific reductive or hydrolytic conditions, providing access to the corresponding methyl ketone. This could be a valuable route for the synthesis of sterically encumbered ketones that might be difficult to prepare by other methods.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acyl chloride synthesis [organic-chemistry.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. A simple and efficient synthesis of fatty thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 7. Stereo-controlled synthesis of polyheterocycles via the diene-transmissive hetero-Diels-Alder reaction of β,γ-unsaturated α-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Ketothioamides: efficient reagents in the synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. soc.chim.it [soc.chim.it]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utd-ir.tdl.org [utd-ir.tdl.org]

Application Notes and Protocols for Thioester Analogues in Enzyme Inhibitor Studies

Topic: Use of Thioester Analogues, such as the hypothetical 2,2-dimethyl-3-oxobutanethioic S-acid, in Enzyme Inhibitor Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data or published studies on the enzyme inhibitory activity of this compound. The following application notes and protocols are presented as a general guide for the study of thioester analogues as enzyme inhibitors, based on established methodologies for similar compounds.

Introduction

Thioester analogues are valuable tools in enzymology and drug discovery. By mimicking the structure of natural thioester substrates like acetyl-CoA, they can act as potent and specific inhibitors of various enzymes involved in metabolic pathways.[1][2][3] These analogues, where the thioester linkage or adjacent groups are modified, can function as competitive inhibitors, irreversible inactivators, or probes to study enzyme mechanisms.[1][4][5] This document provides a general framework for characterizing the inhibitory potential of a novel thioester analogue, referred to here as "Thioester Analogue X," which represents a compound like the requested this compound.

Potential Applications in Enzyme Inhibition

Thioester analogues can be designed to target a wide range of enzymes that utilize acyl-CoA substrates. Based on the structure of this compound, potential enzyme targets could include:

-

Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid biosynthesis, making it a key target for metabolic diseases.[6][7][8]

-

Thiolases: Enzymes that catalyze the cleavage or formation of thioester bonds and are crucial in fatty acid metabolism.[1][9]

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[5][10]

-

Acyl-CoA Dehydrogenases: A family of enzymes involved in fatty acid oxidation.[4]

-

Citrate Synthase: An enzyme in the citric acid cycle that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[2]

Data Presentation: Hypothetical Inhibition Data for Thioester Analogue X

The following tables illustrate how quantitative data for a novel thioester inhibitor could be presented.

Table 1: In Vitro Enzyme Inhibition Profile of Thioester Analogue X

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Acetyl-CoA Carboxylase 1 (ACC1) | 5.2 ± 0.8 | 2.1 ± 0.4 | Competitive |

| Acetyl-CoA Carboxylase 2 (ACC2) | 8.9 ± 1.2 | 3.5 ± 0.6 | Competitive |

| Fatty Acid Synthase (FAS) | 25.6 ± 3.1 | 10.3 ± 1.5 | Non-competitive |

| Thiolase I | > 100 | - | No significant inhibition |

| Citrate Synthase | 78.4 ± 9.5 | - | Weak inhibition |

Table 2: Cellular Activity of Thioester Analogue X in A549 Non-Small Cell Lung Cancer Cells

| Assay | Endpoint | EC50 (µM) |

| Fatty Acid Synthesis Inhibition | Inhibition of [¹⁴C]-acetate incorporation | 15.3 ± 2.1 |

| Cell Proliferation | BrdU Incorporation | 42.8 ± 5.5 |

| Apoptosis Induction | Caspase-3/7 Activity | > 50 |

Experimental Protocols

The following are generalized protocols for key experiments to characterize a novel thioester enzyme inhibitor.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Acetyl-CoA Carboxylase)

This protocol describes a common method to determine the IC50 of an inhibitor for ACC.

1. Materials and Reagents:

- Purified recombinant human ACC1 or ACC2

- Acetyl-CoA

- ATP

- Sodium Bicarbonate (containing ¹⁴C)

- Bovine Serum Albumin (BSA)

- Tricarboxylic acid (e.g., citrate) as an activator

- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

- Thioester Analogue X (dissolved in DMSO)

- Scintillation cocktail and vials

- Glass fiber filters

- Trichloroacetic acid (TCA)

2. Procedure:

- Prepare a reaction mixture containing assay buffer, BSA, citrate, ATP, acetyl-CoA, and the purified ACC enzyme.

- Add varying concentrations of Thioester Analogue X (or DMSO as a vehicle control) to the reaction mixture.

- Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding [¹⁴C]-sodium bicarbonate.

- Incubate the reaction for 10 minutes at 37°C.

- Stop the reaction by adding TCA.

- Filter the reaction mixture through glass fiber filters to capture the acid-stable product, malonyl-CoA.

- Wash the filters with TCA to remove unincorporated [¹⁴C]-bicarbonate.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the amount of incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of Thioester Analogue X compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Fatty Acid Synthesis Inhibition Assay

This protocol measures the effect of the inhibitor on de novo fatty acid synthesis in a cellular context.

1. Materials and Reagents:

- A549 cells (or other relevant cell line)

- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

- [¹⁴C]-acetic acid, sodium salt

- Thioester Analogue X

- Phosphate-buffered saline (PBS)

- Saponification reagent (e.g., 30% KOH)

- Hexane

- Scintillation cocktail and vials

2. Procedure:

- Seed A549 cells in a 6-well plate and allow them to adhere overnight.

- Treat the cells with varying concentrations of Thioester Analogue X for 24 hours.

- Add [¹⁴C]-acetic acid to the medium and incubate for 4 hours.

- Wash the cells with PBS.

- Lyse the cells and saponify the lipids by adding the saponification reagent and heating at 95°C for 1 hour.

- Acidify the samples and extract the fatty acids with hexane.

- Transfer the hexane layer to a scintillation vial and allow the hexane to evaporate.

- Add scintillation cocktail and quantify the radioactivity.

3. Data Analysis:

- Normalize the radioactive counts to the protein concentration of the cell lysate.

- Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration.

- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Synthesis

Caption: Inhibition of the fatty acid synthesis pathway by Thioester Analogue X.

Experimental Workflow: Characterization of a Novel Enzyme Inhibitor

Caption: General workflow for the characterization of a novel enzyme inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors of metabolic reactions. Scope and limitation of acyl-CoA-analogue CoA-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Irreversible inhibition of fatty acid synthase from rat mammary gland with S-(4-bromo-2,3-dioxobutyl)-CoA. Effect on the partial reactions, protection by substrates and stoichiometry studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Irreversible inhibition of fatty acid synthase from rat mammary gland with S-(4-bromo-2,3-dioxobutyl)-CoA. Effect on the partial reactions, protection by substrates and stoichiometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thioester Synthesis using 2,2-dimethyl-3-oxobutanethioic S-acid

Introduction

Thioesters are crucial intermediates in organic synthesis and are integral to various biochemical processes. Their synthesis is a fundamental transformation in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for the synthesis of thioesters from 2,2-dimethyl-3-oxobutanethioic S-acid and various alcohols via the Mitsunobu reaction. It should be noted that while the specified starting material, this compound, is a valid chemical structure, specific protocols for its use in thioester synthesis are not prevalent in the current body of scientific literature. Therefore, the following protocol is a robust, general method adapted for this substrate based on the well-established Mitsunobu reaction, which is known for its mild conditions and high yields in converting alcohols to esters and thioesters.[1][2][3][4]

The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile, in this case, a thioacid, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][5] A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis.[2][3]

Quantitative Data Summary

The following table summarizes the expected yields for the thioesterification of various alcohols with a thioacid using the Mitsunobu protocol. The yields are based on typical outcomes for this reaction class as reported in the literature.

| Entry | Alcohol Substrate | Thioacid | Product | Expected Yield (%) |

| 1 | Benzyl alcohol | This compound | S-benzyl 2,2-dimethyl-3-oxobutanethioate | >90 |

| 2 | (R)-2-Octanol | This compound | S-((S)-octan-2-yl) 2,2-dimethyl-3-oxobutanethioate | 85-95 (with inversion of configuration) |

| 3 | Cinnamyl alcohol | This compound | S-cinnamyl 2,2-dimethyl-3-oxobutanethioate | >90 |

| 4 | Geraniol | This compound | S-geranyl 2,2-dimethyl-3-oxobutanethioate | 80-90 |

| 5 | Cyclohexanol | This compound | S-cyclohexyl 2,2-dimethyl-3-oxobutanethioate | 85-95 |

Experimental Protocol: Mitsunobu Thioesterification

This protocol details the synthesis of an S-alkyl thioester from an alcohol and this compound.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., Benzyl alcohol, 1.0-1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.2 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Dissolve the reactants in anhydrous THF.